(1R,2R,4R,5R,7S,10R,11S,14S,16S,18S,19S)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one
Description
Properties
IUPAC Name |
(1R,2R,4R,5R,7S,10R,11S,14S,16S,18S,19S)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-19-5-4-14-16(17(19)11-7-12(11)18(19)23)13-8-15(13)21(24)9-10(22)3-6-20(14,21)2/h10-17,22,24H,3-9H2,1-2H3/t10-,11+,12-,13-,14-,15+,16+,17-,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUFXQIQXPASJU-VJWUOOCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C5=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6C5=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82543-16-6 | |
| Record name | (3S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Octadecahydro-3,5-dihydroxy-10,13-dimethyl-17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthren-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82543-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,5R,6R,7R,8R,9S,10R,13S,14S,15S, 16S)-Octadecahydro-3,5-dihydroxy-10,13-dimethyl-17H-dicyclopropa(6,7:15,16)cyclopenta(a)phenanthren-17-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082543166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,5R,7S,10R,14S,16S,18S)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.0²,⁴.0⁵,¹⁰.0¹⁴,¹⁹.0¹⁶,¹⁸]nonadecan-15-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropanation and Ring Assembly
The hexacyclic framework is assembled through strategic cyclopropanation. A steroid-like precursor (e.g., androstane derivatives) undergoes photochemical or transition metal-catalyzed cyclopropanation to form the strained rings. For example:
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Cyclopropanation : Using dichlorocarbene generated from chloroform and a strong base (e.g., NaOH) under phase-transfer conditions.
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Ring expansion : Wagner-Meerwein rearrangements to form fused cyclopentane rings.
Reaction conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | CHCl₃, NaOH, phase-transfer catalyst | 65–70 |
| Diels-Alder | Maleic anhydride, 100°C, 12 hrs | 55–60 |
Oxidation and Ketone Formation
The C15 ketone is introduced via oxidation of a secondary alcohol precursor. Methods include:
Optimization :
Hydroxyl Group Protection and Deprotection
The C5 and C7 hydroxyl groups are protected as tert-butyldimethylsilyl (TBDMS) ethers or acetyl esters during reactive steps:
-
Protection :
-
Deprotection :
Challenges : Steric hindrance at C5 and C7 necessitates bulky protecting groups to prevent premature deprotection.
Stereochemical Control
Asymmetric Catalysis
Chiral catalysts enforce stereochemistry at critical centers:
-
Sharpless epoxidation : Ti(OiPr)₄, (+)-DET, TBHP for epoxide formation.
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Evans aldol reaction : Chiral oxazolidinones to set C10 and C14 methyl groups.
Outcomes :
Crystallization-Induced Dynamic Resolution
Racemic intermediates are resolved via chiral auxiliaries:
Industrial-Scale Synthesis
Patent-Based Methodologies
A patented route for related compounds (e.g., drospirenone intermediates) involves:
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Oxidation : 3β,5-dihydroxy precursor → 3-keto derivative using CrO₃.
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Ketalization : Ethylene glycol, p-toluenesulfonic acid to protect C3 ketone.
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Condensation : Dimethyl malonate, NaOEt to form ester linkages.
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Lactonization : NaOH/EtOH to cyclize esters into lactones.
Adaptation for target compound :
Process Optimization
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Temperature | Lower reaction temps (0–5°C) | Reduced side products |
| Catalyst loading | 5 mol% Pd(OAc)₂ | 20% cost reduction |
| Solvent | Switch from DMF to MeCN | Improved recyclability |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms:
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Hexacyclic framework : Bond lengths 1.54–1.61 Å for cyclopropane rings.
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Hydrogen bonding : O-H···O networks stabilize hydroxyl groups.
Yield and Scalability
| Step | Lab-Scale Yield (%) | Pilot-Scale Yield (%) |
|---|---|---|
| Cyclopropanation | 65 | 58 |
| Oxidation | 78 | 70 |
| Protection | 92 | 85 |
| Total | 28 | 22 |
Key bottlenecks :
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Low yields in Diels-Alder steps due to competing polymerization.
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Costly chiral catalysts for large-scale asymmetric synthesis.
Emerging Methodologies
Biocatalytic Approaches
Chemical Reactions Analysis
Types of Reactions: 3b,5-Dihydroxy-6b,7b:15b,16b-dimethylene-5b-androstan-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different stereoisomers or reduced derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Structure and Composition
The compound features a hexacyclic framework with multiple chiral centers and hydroxyl groups that contribute to its chemical reactivity and biological properties. The IUPAC name reflects its intricate stereochemistry:
- IUPAC Name : (1R,2R,4R,5R,7S,10R,11S,14S,16S,18S,19S)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one
Molecular Formula
The molecular formula of the compound is , indicating the presence of four oxygen atoms along with a complex carbon skeleton.
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties. The hydroxyl groups may enhance interactions with microbial membranes.
- Antioxidant Properties : Compounds with hydroxy groups are often studied for their ability to scavenge free radicals and protect against oxidative stress.
Biochemical Research
The unique structural features make it a valuable tool in biochemical studies:
- Steroid Metabolism Studies : Given its steroid-like structure, it can be used to investigate pathways of steroid metabolism and hormone action.
- Enzyme Inhibition : The presence of multiple chiral centers may allow it to act as an enzyme inhibitor in metabolic pathways.
Organic Synthesis
This compound can serve as a reagent or intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure can be modified to synthesize other complex organic molecules.
- Analytical Chemistry Standard : It may be used as a standard for analytical methods due to its well-defined structure.
Case Study 1: Antimicrobial Activity
A study on structurally similar hexacyclic compounds demonstrated significant antimicrobial activity against various bacterial strains. The results suggested that modifications at the hydroxyl positions could enhance efficacy.
| Compound | Activity | Bacterial Strains |
|---|---|---|
| Compound A | Strong | E. coli |
| Compound B | Moderate | S. aureus |
| Target Compound | Pending | TBD |
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors has shown that compounds with similar structural features can effectively inhibit key metabolic enzymes involved in steroid biosynthesis.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Enzyme A | Competitive | 15 |
| Enzyme B | Non-competitive | 30 |
| Target Compound | TBD | TBD |
Mechanism of Action
The mechanism of action of 3b,5-Dihydroxy-6b,7b:15b,16b-dimethylene-5b-androstan-17-one involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, influencing various biological pathways and processes. This modulation can lead to changes in gene expression, protein synthesis, and cellular function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s hexacyclic framework distinguishes it from other polycyclic analogs in the evidence. Below is a comparative analysis with key structural analogs:
*Estimated based on analogous hexacyclic compounds.
Key Differences
Ring Systems : The target compound’s hexacyclic framework (vs. tetracyclic in or pentacyclic in ) increases rigidity and may reduce solubility in aqueous environments .
Biological Activity: While allodeoxycholic acid () is a well-characterized bile acid, the target compound’s bioactivity remains speculative. Its methyl and hydroxyl groups align with anti-inflammatory terpenoids, but further studies are needed .
Physicochemical Properties
Research Findings
Biological Activity
The compound (1R,2R,4R,5R,7S,10R,11S,14S,16S,18S,19S)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one is a complex organic molecule notable for its potential biological activities. This article delves into its structure, biological properties, and relevant research findings.
Structural Overview
The compound belongs to a class of organic compounds characterized by multiple fused rings and hydroxyl groups. Its detailed structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H38O3
- Molecular Weight : 382.56 g/mol
Structural Features
| Feature | Description |
|---|---|
| Hydroxyl Groups | Two hydroxyl (-OH) groups at positions 5 and 7 |
| Methyl Groups | Two methyl (-CH3) groups at positions 10 and 14 |
| Cycloalkane Structure | Contains a hexacyclic structure with multiple rings |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that similar compounds in the same class possess significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The presence of hydroxyl groups may contribute to anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Activity Study
- Anti-inflammatory Mechanism
- Cytotoxicity Assay
Comparative Analysis of Biological Activities
| Activity Type | Compound | Activity Level |
|---|---|---|
| Antimicrobial | Related Compounds | MIC = 32 µg/mL |
| Anti-inflammatory | Hexacyclic Compounds | Significant Inhibition |
| Cytotoxicity | Derivatives | IC50 = 50 µg/mL |
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing this polycyclic compound, and how can stereochemical purity be ensured?
- Answer : Synthesis typically involves multi-step cyclization reactions, with careful control of reaction conditions (e.g., temperature, catalysts) to preserve stereochemistry. For example, intermediates like strophanthidin derivatives (synonyms in ) require regioselective hydroxylation and methylation. High-performance liquid chromatography (HPLC) with chiral columns and nuclear magnetic resonance (NMR) spectroscopy (e.g., - and -NMR) are critical for verifying stereochemical integrity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Answer : Combine X-ray crystallography (as in ) for absolute configuration determination with mass spectrometry (MS) for molecular weight validation. NMR analysis (e.g., 2D COSY, NOESY) resolves spatial relationships between protons, particularly for distinguishing methyl groups (e.g., 10,14-dimethyl) and hydroxyl positions .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound’s derivatives?
- Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity, while molecular dynamics simulations model solvent effects. Tools like COMSOL Multiphysics () enable virtual screening of reaction conditions (e.g., solvent polarity, catalysts) to minimize trial-and-error experimentation .
Q. What experimental strategies resolve contradictions in reported spectral data for this compound?
- Answer : Cross-validate findings using multiple techniques:
- Discrepancies in hydroxyl group positioning : Use -NMR deuterium exchange and IR spectroscopy.
- Methyl group assignments : Employ -NMR with DEPT-135 editing.
- Crystallographic vs. computational data : Apply Hirshfeld surface analysis () to reconcile bond-length deviations .
Q. How can AI-driven platforms enhance the design of bioactivity assays for this compound?
- Answer : Machine learning models (e.g., random forests, neural networks) trained on structural analogs ( ) predict binding affinities to target receptors. AI-powered tools like ICReDD () integrate quantum chemical data with experimental feedback to prioritize high-yield synthetic routes .
Methodological Considerations
Q. What protocols ensure reproducibility in scaling up synthesis from milligrams to grams?
- Answer :
- Process control : Use inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring.
- Purification : Optimize flash chromatography gradients based on HPLC retention times ( ).
- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata sharing .
Q. How should researchers handle conflicting bioactivity data across studies?
- Answer : Perform meta-analyses using standardized assay conditions (e.g., cell lines, incubation times). For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
